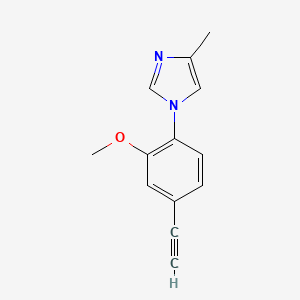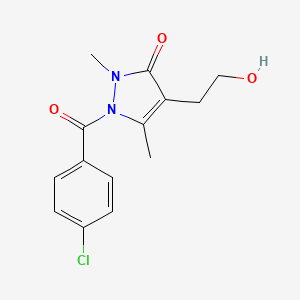
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
Übersicht
Beschreibung
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, also known as EMI, is a chemical compound that has been studied for its potential applications in biomedical research and other laboratory experiments. EMI is a derivative of imidazole, an organic compound found in many organisms, and is composed of a five-member ring structure with two nitrogen atoms and three carbon atoms. EMI has been used in a variety of applications, including as a fluorescent probe for imaging and as an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, like its related compounds, undergoes various synthesis methods for characterization and further applications. For instance, synthesis and spectral characterization studies of related imidazole derivatives have been conducted to understand their structure and properties, using techniques such as NMR and FT-IR spectral analysis (Ramanathan, 2017).
Biological Studies
Imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, have been noted for their biological significance. They possess pharmacological importance due to their presence in compounds with antimicrobial and anticancer activities. This highlights the potential use of these compounds in the development of new drugs and treatments (Ramanathan, 2017).
Optical Properties
The optical properties of similar imidazole derivatives have been studied both experimentally and theoretically. These studies include fluorescence enhancement in the presence of transition metal ions and quantum chemical calculations. This research indicates potential applications in fields like chemosensors and nonlinear optics (Jayabharathi et al., 2012).
Physical Properties
The physical properties of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole and its derivatives, such as vapor pressures and enthalpies of vaporization, have been measured and analyzed. This data is valuable for practical applications requiring precise physical property knowledge, including industrial processing and formulation (Emel’yanenko et al., 2017).
Photochromism and Catalytic Activity
Certain imidazole derivatives exhibit photochromism, changing color upon light exposure, which can be utilized in the development of photoresponsive materials. Additionally, their use in catalysis, such as in hydrogen production from formic acid, demonstrates their potential in sustainable energy solutions (Bai et al., 2010; Patra et al., 2021)(Patra et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)
![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2634006.png)


![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)